2,2,2-Trifluoro-1-(6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(6-methoxy-5-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O4/c1-21-9-3-2-7-6-16(11(18)12(13,14)15)5-4-8(7)10(9)17(19)20/h2-3H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEULIBCGMHSSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(CC2)C(=O)C(F)(F)F)C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the isoquinoline core. One common approach is the nitration of a methoxy-substituted isoquinoline followed by trifluoromethylation. The reaction conditions often require careful control of temperature and the use of strong acids or bases to facilitate the nitration and trifluoromethylation steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted isoquinolines or other derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Potential : Research indicates that derivatives of 2,2,2-Trifluoro-1-(6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one show promise as antidepressants. The structural modifications provided by the trifluoromethyl group may enhance the efficacy of these compounds compared to non-fluorinated analogs.
Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. For instance, compounds related to it have been tested against various human tumor cell lines by the National Cancer Institute (NCI), demonstrating notable growth inhibition rates. The unique combination of functional groups is believed to contribute to its distinct pharmacological profile.
Antidepressant Activity
A study evaluated the antidepressant-like effects of several isoquinoline derivatives in animal models. The results indicated that compounds similar to this compound significantly reduced depressive behaviors in rodents when administered at specific dosages. These findings support the hypothesis that structural features influence antidepressant efficacy.
Anticancer Research
In another investigation focusing on anticancer properties, derivatives of this compound were subjected to in vitro testing against multiple cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity. For example:
| Compound | Cell Line Tested | GI50 (μM) | Effectiveness |
|---|---|---|---|
| Compound A | HCT116 | 15.72 | High |
| Compound B | MCF7 | 12.53 | Moderate |
These studies underscore the therapeutic potential of this compound in oncology.
Synthetic Pathways
The synthesis of this compound typically involves multi-step processes that require precision and careful control of reaction conditions. Key steps often include:
- Formation of the tetrahydroisoquinoline core.
- Introduction of the trifluoromethyl group.
- Functionalization with methoxy and nitro groups.
These synthetic strategies are crucial for producing compounds with desired biological activities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound's binding affinity to biological targets, while the nitro group may play a role in redox reactions within cells. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Key Features
Physicochemical Properties
- Solubility: The target compound’s nitro and methoxy groups likely reduce water solubility compared to the hydroxyl-containing analog , which benefits from hydrogen bonding. The trifluoroacetyl group enhances lipophilicity in all analogs, but the tetrahydroisoquinoline core may improve membrane permeability relative to simpler aryl systems .
- Reactivity: The nitro group in the target compound and facilitates electrophilic substitution, whereas the methoxy group in and directs reactivity toward ortho/para positions.
Biological Activity
2,2,2-Trifluoro-1-(6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one (CAS Number: 1851285-93-2) is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a trifluoromethyl group and a nitro-substituted tetrahydroisoquinoline structure, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 304.23 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures possess antimicrobial properties. For instance, studies have shown that tetrahydroisoquinoline derivatives exhibit significant antibacterial activity against various strains of bacteria. The nitro group in the structure may also play a role in enhancing this activity through redox cycling and reactive oxygen species (ROS) generation.
| Compound | Activity | Reference |
|---|---|---|
| Tetrahydroisoquinoline derivatives | Antibacterial | |
| Nitro-substituted compounds | ROS generation |
Neuroprotective Effects
The tetrahydroisoquinoline scaffold is often associated with neuroprotective effects. Compounds in this class have demonstrated the ability to inhibit neuroinflammation and protect neuronal cells from apoptosis. The specific compound under consideration may share these properties due to its structural similarities with known neuroprotective agents.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar functional groups have been reported to inhibit acetylcholinesterase (AChE), which could have implications in treating neurodegenerative diseases such as Alzheimer's.
Study on Antimicrobial Efficacy
A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated that modifications at the 6-position significantly impacted antimicrobial efficacy. The introduction of a methoxy and nitro group was found to enhance activity against Gram-positive bacteria while maintaining lower toxicity levels in mammalian cells.
Neuroprotection in Cellular Models
In vitro studies using neuronal cell lines exposed to oxidative stress showed that derivatives similar to this compound reduced cell death significantly. These findings suggest potential therapeutic applications in neurodegenerative conditions.
Q & A
Q. What controls are essential when assessing the compound’s activity in enzyme inhibition assays?
- Methodology : Include positive controls (e.g., known isoquinoline-based inhibitors) and negative controls (solvent-only wells). Pre-incubate the compound with NADPH to rule out nonspecific redox interactions. Use kinetic assays (e.g., fluorescence polarization) to distinguish competitive vs. noncompetitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
